molecular formula C12H9ClN4S B1352737 2-Benzylthio-6-chloropurine CAS No. 51998-91-5

2-Benzylthio-6-chloropurine

Cat. No. B1352737
CAS RN: 51998-91-5
M. Wt: 276.75 g/mol
InChI Key: VBPLCCYCWKFWAJ-UHFFFAOYSA-N
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Description

2-Benzylthio-6-chloropurine is a purine derivative with a benzylthio group attached to the 6-position of the purine ring. It has a molecular formula of C12H9ClN4S and a molecular weight of 276.75 g/mol .


Synthesis Analysis

A series of 6-substituted purines, including 2-Benzylthio-6-chloropurine, were synthesized from commercially available 2-amino-6-chloropurine with appropriate reagents . The synthesis of these compounds was confirmed by elemental analysis, 1H NMR, and mass spectral data .


Molecular Structure Analysis

The molecular structure of 2-Benzylthio-6-chloropurine includes a benzylthio group attached to the 6-position of the purine ring . The compound’s InChI is InChI=1S/C12H9ClN4S/c13-12-16-10-9 (14-7-15-10)11 (17-12)18-6-8-4-2-1-3-5-8/h1-5,7H,6H2, (H,14,15,16,17) .


Physical And Chemical Properties Analysis

2-Benzylthio-6-chloropurine has a molecular weight of 276.745 Da . Its InChIKey is CLBBDQGSXQEBIT-UHFFFAOYSA-N . The compound’s canonical SMILES is c1ccc(cc1)CSc2c3c(nc[nH]3)nc(n2)Cl .

Scientific Research Applications

Synthesis and Chemical Applications

  • 2-Benzylthio-6-chloropurine has been utilized in the traceless solid-phase synthesis of 2,6,9-trisubstituted purines, offering a versatile intermediate for the synthesis of these compounds. This approach is significant for the development of combinatorial chemistry libraries, particularly in palladium-catalyzed cross-coupling reactions (Brun, Legraverend, & Grierson, 2002).
  • The compound plays a role in antimycobacterial research, particularly in the synthesis of 6-arylpurines, which have shown activity against Mycobacterium tuberculosis (Gundersen, Nissen‐meyer, & Spilsberg, 2002).

Methodological Advancements in Synthesis

  • A method for introducing a benzyl group onto the 2′-OH of 6-Chloropurine 3′-O-Benzoylriboside has been developed, indicating its utility in modifying purine ribonucleosides, a key step in nucleoside synthesis (Kozai, Fuzikawa, Harumoto, & Maruyama, 2003).

Biochemical Interactions and Enzyme Inhibition

  • 2-Benzylthio-6-chloropurine has been synthesized and examined for its interactions with purine nucleoside phosphorylase from Escherichia coli. This includes studies on mixed-type inhibition, indicating its potential as an enzyme inhibitor for biochemical research (Bzowska, Magnowska, & Kazimierczuk, 1999).

Pharmaceutical Research

  • In the field of pharmaceuticals, its derivatives have been investigated for antiviral activities, particularly against rhinoviruses, highlighting its potential in medicinal chemistry (Kelley, Linn, & Selway, 1990).

Safety And Hazards

The safety data sheet for 6-Chloropurine, a related compound, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment as required, ensure adequate ventilation, and avoid dust formation .

Future Directions

The synthesis of purine conjugates with natural amino acids, including 2-Benzylthio-6-chloropurine, is a promising direction in the search for novel therapeutic agents . These compounds have been found to be highly active against various viruses and exhibit antitumor and antimycobacterial effects . Future research could focus on further exploring these biological activities and developing more efficient synthesis methods .

properties

IUPAC Name

2-benzylsulfanyl-6-chloro-7H-purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4S/c13-10-9-11(15-7-14-9)17-12(16-10)18-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBPLCCYCWKFWAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC3=C(C(=N2)Cl)NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90457347
Record name 2-BENZYLTHIO-6-CHLOROPURINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90457347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzylthio-6-chloropurine

CAS RN

51998-91-5
Record name 2-BENZYLTHIO-6-CHLOROPURINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90457347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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